molecular formula C16H20N2O5 B14038003 Pyridoxine impurity 1

Pyridoxine impurity 1

Cat. No.: B14038003
M. Wt: 320.34 g/mol
InChI Key: HFRKAACTHWVZKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxine impurity 1 typically involves the reaction of pyridoxine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound is often a byproduct of the large-scale synthesis of pyridoxine. The process involves the use of high-purity reagents and stringent quality control measures to minimize the formation of impurities. Advanced chromatographic techniques are employed to separate and quantify this compound from the main product .

Chemical Reactions Analysis

Types of Reactions

Pyridoxine impurity 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .

Scientific Research Applications

Pyridoxine impurity 1 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridoxine impurity 1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the metabolism of pyridoxine and related compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which includes two pyridine rings connected by an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other related compounds. Its presence as an impurity in pyridoxine formulations makes it a valuable reference standard for quality control and analytical purposes .

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

4-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methoxymethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3

InChI Key

HFRKAACTHWVZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO

Origin of Product

United States

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